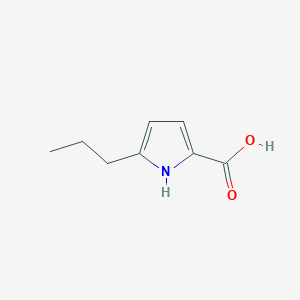

5-propyl-1H-pyrrole-2-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-2-3-6-4-5-7(9-6)8(10)11/h4-5,9H,2-3H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANCHSDGIYBQDOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(N1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505069-69-1 | |

| Record name | 5-propyl-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 5-propyl-1H-pyrrole-2-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-propyl-1H-pyrrole-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven insights.

Introduction

Pyrrole-2-carboxylic acid and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] The pyrrole ring is a key structural motif in numerous natural products and biologically active molecules.[2] The presence of a carboxylic acid functional group enhances the molecule's utility as a versatile building block for the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals.[1]

This compound, a specific analogue in this family, is of particular interest for its potential to exhibit modified lipophilicity and steric properties due to the C5-propyl substituent, which can influence its biological activity and pharmacokinetic profile. While specific experimental data for this exact molecule is not extensively published, its chemical behavior can be reliably inferred from the well-documented properties of its parent compound, pyrrole-2-carboxylic acid, and similarly substituted analogues.

Physicochemical Properties

The properties of this compound are predicted based on the known data for pyrrole-2-carboxylic acid and its alkyl-substituted derivatives.

| Property | Pyrrole-2-carboxylic acid (CAS: 634-97-9) | This compound (Predicted) |

| Molecular Formula | C₅H₅NO₂[3] | C₈H₁₁NO₂ |

| Molecular Weight | 111.10 g/mol [3] | 153.18 g/mol |

| Appearance | White to off-white or faint brown powder[3] | Expected to be a crystalline solid |

| Melting Point | 204-208 °C (decomposes)[3][4] | Expected to be lower than the parent compound due to the flexible alkyl chain |

| Solubility | Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF.[4] | Expected to have increased solubility in less polar organic solvents and decreased solubility in water compared to the parent compound. |

| pKa | Data not readily available, but the carboxylic acid group imparts acidic properties. | Expected to have a similar pKa to the parent compound, with minor influence from the electron-donating propyl group. |

Spectroscopic Characterization (Predicted)

The spectroscopic data for this compound can be anticipated based on the analysis of pyrrole-2-carboxylic acid and its derivatives.

¹H NMR Spectroscopy

In a solvent such as DMSO-d₆, the following proton signals are expected:

-

N-H: A broad singlet around 11-12 ppm.

-

COOH: A broad singlet, typically downfield, above 12 ppm.

-

Pyrrole Protons: Two doublets in the aromatic region (6-7 ppm) corresponding to the protons at the C3 and C4 positions. The C5-propyl group will simplify this region compared to the parent compound.

-

Propyl Protons:

-

A triplet corresponding to the -CH₂- group attached to the pyrrole ring.

-

A sextet for the central -CH₂- group.

-

A triplet for the terminal -CH₃ group.

-

For comparison, the ¹H NMR spectrum of pyrrole-2-carboxylic acid in DMSO-d₆ shows signals at approximately 12.2 ppm (COOH), 11.72 ppm (NH), 6.97 ppm, 6.75 ppm, and 6.15 ppm (pyrrole ring protons).[5]

¹³C NMR Spectroscopy

The anticipated carbon signals for this compound would include:

-

C=O: A signal in the range of 160-170 ppm.

-

Pyrrole Carbons: Four signals in the aromatic region (100-140 ppm). The C5 carbon bearing the propyl group would be significantly shifted compared to the parent compound.

-

Propyl Carbons: Three signals in the aliphatic region (10-40 ppm).

Infrared (IR) Spectroscopy

Key characteristic IR absorption bands are expected at:

-

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch: A sharp to broad peak around 3300-3500 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

C=C and C-N stretches (pyrrole ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to the molecular weight of 153.18. Common fragmentation patterns would involve the loss of the carboxylic acid group and fragmentation of the propyl chain.

Synthesis of this compound

While a specific, optimized synthesis for this compound is not detailed in the readily available literature, a rational and effective synthetic approach can be designed based on established methods for the synthesis of substituted pyrrole-2-carboxylic acids. The Paal-Knorr pyrrole synthesis is a robust and versatile method for this purpose.[6]

Proposed Synthetic Pathway: Paal-Knorr Synthesis

The synthesis would likely proceed through the cyclization of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by functional group manipulations.

Caption: Proposed synthetic route to this compound.

Experimental Protocol (Exemplary)

Step 1: Synthesis of 2-propyl-5-methylpyrrole via Paal-Knorr Cyclization

-

Reaction Setup: To a solution of heptane-2,5-dione (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add a source of ammonia (e.g., ammonium acetate, 1.5 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Formylation of 2-propyl-5-methylpyrrole

-

Vilsmeier-Haack Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF, used as both reagent and solvent). Stir for 30 minutes at 0°C.

-

Reaction: To the prepared Vilsmeier-Haack reagent, add a solution of 2-propyl-5-methylpyrrole (1 equivalent) in DMF dropwise, maintaining the temperature below 10°C.

-

Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and then heat to 40-50°C for 1-2 hours.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-propyl-1H-pyrrole-2-carbaldehyde.

Step 3: Oxidation to this compound

-

Reaction Setup: Dissolve the 5-propyl-1H-pyrrole-2-carbaldehyde (1 equivalent) in a suitable solvent mixture, such as aqueous tert-butanol.

-

Oxidation: Add a mild oxidizing agent, such as potassium permanganate or silver(I) oxide, portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Filter the reaction mixture to remove inorganic salts. Acidify the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid. The solid product is collected by filtration, washed with cold water, and can be recrystallized from a suitable solvent like ethanol/water to afford pure this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its two main functional components: the aromatic pyrrole ring and the carboxylic acid group.

Caption: Key reaction types for this compound.

-

Pyrrole Ring: The pyrrole ring is electron-rich and susceptible to electrophilic aromatic substitution, primarily at the C3 and C4 positions. The C5 position is blocked by the propyl group. The nitrogen atom can undergo alkylation or acylation under appropriate basic conditions.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification (reaction with an alcohol in the presence of an acid catalyst), amide formation (reaction with an amine, often using a coupling agent), and reduction to the corresponding primary alcohol using a reducing agent like lithium aluminum hydride.[1]

Applications in Drug Discovery and Development

Pyrrole-2-carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide range of biologically active compounds. They have been investigated for various therapeutic applications:

-

Anti-inflammatory Agents: Certain pyrrole derivatives exhibit anti-inflammatory properties.

-

Antimicrobial and Antifungal Agents: The pyrrole nucleus is a component of several natural and synthetic compounds with antimicrobial and antifungal activity. For instance, pyrrole-2-carboxylic acid itself has shown antifungal activity against Phytophthora.

-

Anti-tubercular Activity: Recent studies have explored pyrrole-2-carboxamide derivatives as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis.[7] The introduction of a lipophilic group, such as a propyl substituent, at the C5 position could potentially enhance membrane permeability and target engagement.

-

Anticancer Research: Derivatives of 3,4-dihydro-2H-pyrrole-2-carboxylic acid have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[8]

-

Quorum Sensing Inhibition: 1H-Pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa, suggesting that pyrrole carboxylic acids could be developed as anti-virulence agents.[9][10]

Safety and Handling

Based on the safety data for the parent compound, pyrrole-2-carboxylic acid, this compound should be handled with care in a laboratory setting.

-

Hazards: Expected to cause skin and serious eye irritation. May also cause respiratory irritation.[11]

-

Precautions: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound represents a valuable, yet underexplored, member of the pyrrole carboxylic acid family. While direct experimental data is sparse, its chemical properties and reactivity can be reliably predicted from its parent compound and related analogues. The synthetic routes to this molecule are accessible through established organic chemistry methodologies, such as the Paal-Knorr synthesis. The potential for this compound and its derivatives in drug discovery, particularly in the development of novel anti-infective and anticancer agents, warrants further investigation. This guide provides a solid foundation for researchers to embark on the synthesis and exploration of this compound and its potential applications.

References

-

Li, M.-J., Xiao, H.-J., Xu, P., Wu, L.-T., Chen, S.-Q., Zhang, Z., & Xu, H. (2024). Mechanosynthesis of Pyrrole-2-carboxylic Acids via Copper-Catalyzed Spiroannulation/Ring-Opening Aromatization of 4-Arylidene Isoxazol-5-ones with Enamino Esters. Organic Letters, 26, 4189-4193. Available from: [Link]

-

PubChem. (n.d.). Pyrrole-2-Carboxylic Acid. National Center for Biotechnology Information. Retrieved from: [Link]

-

MDPI. (2025, April 3). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids. Retrieved from: [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester Properties. Retrieved from: [Link]

-

Friedrichs, J., Schmermund, J.-S., Urmann, L., & Sieber, V. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. Helvetica Chimica Acta, 107(1), e202300139. Available from: [Link]

-

UQ eSpace. (2024). Synthesis of N-Substituted Pyrrole-2,5-dicarboxylic Acids from Pyrroles. The University of Queensland. Retrieved from: [Link]

-

Friedrichs, J., Urmann, L., & Sieber, V. (2023). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. European Journal of Organic Chemistry, 26(31), e202300538. Available from: [Link]

-

PubChem. (n.d.). 1H-Pyrrole-2-carboxylic acid, 5-methyl-, ethyl ester. National Center for Biotechnology Information. Retrieved from: [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(5), 4260-4283. Available from: [Link]

-

Frontiers. (2024, July 1). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Retrieved from: [Link]

-

Zeng, Y.-F., et al. (2007). 1H-Pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4678. Available from: [Link]

-

MDPI. (2025, May 24). Identification of Pyrrole-2-Carboxylic Acid from the Biocontrol Agent Lysobacter Involved in Interactions with Fusarial Fungi. Retrieved from: [Link]

-

PubMed. (2024, July 2). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Retrieved from: [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. National Institute of Standards and Technology. Retrieved from: [Link]

Sources

- 1. CAS 634-97-9: Pyrrole-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 2. 1H-Pyrrole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 吡咯-2-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 6. Synthesis of N‐Substituted Pyrrole‐2,5‐Dicarboxylic Acids from d‐Galactaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Frontiers | 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa [frontiersin.org]

- 10. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyrrole-2-Carboxylic Acid | C5H5NO2 | CID 12473 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characteristics of 5-Propyl-1H-pyrrole-2-carboxylic acid

Abstract

5-Propyl-1H-pyrrole-2-carboxylic acid (CAS No. 1505069-69-1) is a substituted heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1][2] As a derivative of the fundamental pyrrole-2-carboxylic acid scaffold, its physicochemical properties are critical for predicting its behavior in biological systems, designing synthetic routes, and formulating it for various applications. This technical guide provides a detailed examination of the key physicochemical characteristics of this molecule, including its structural properties, acidity, solubility, and spectroscopic profile. Furthermore, it offers robust, field-proven experimental protocols for the determination of these properties, designed to ensure accuracy and reproducibility for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

A thorough understanding of the fundamental molecular and physical properties of a compound is the cornerstone of its development and application. This section consolidates the known and predicted data for this compound.

Structural and General Data

The introduction of a propyl group at the 5-position of the pyrrole ring influences the molecule's steric and electronic properties compared to its parent compound, pyrrole-2-carboxylic acid. This alkyl substitution enhances lipophilicity, which can impact solubility, membrane permeability, and protein binding.

| Property | Value / Prediction | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1505069-69-1 | |

| Molecular Formula | C₈H₁₁NO₂ | |

| Molecular Weight | 153.18 g/mol | |

| Appearance | Predicted to be a solid at room temperature. | - |

| Predicted LogP | 1.6654 | |

| Topological Polar Surface Area | 53.09 Ų |

Acidity (pKa)

Solubility Profile

The solubility of a compound dictates its utility in both biological assays and formulation. Based on its structure—a polar carboxylic acid group and a nonpolar propyl-pyrrole body—this compound is expected to be an amphiphilic molecule. It is predicted to have solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF, similar to its parent compound.[4][5] The presence of the propyl group will likely decrease its solubility in water compared to pyrrole-2-carboxylic acid but increase its solubility in less polar solvents like ethyl acetate or dichloromethane.

Thermal Properties

The melting point provides an indication of the purity and the stability of the crystal lattice of a compound. The melting point for the parent compound, pyrrole-2-carboxylic acid, is in the range of 204-208 °C with decomposition.[3][6] The 5-propyl derivative may have a slightly different melting point due to changes in crystal packing induced by the alkyl chain.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of a synthesized compound. The following sections outline the predicted spectral characteristics for this compound.

| Technique | Characteristic Peaks / Signals |

| ¹H NMR | ~10-13 ppm: (1H, very broad singlet), COOH proton.[7][8] ~9-11 ppm: (1H, broad singlet), NH proton. ~6.8-7.0 ppm: (1H, doublet), Pyrrole C3-H. ~6.0-6.2 ppm: (1H, doublet), Pyrrole C4-H. ~2.5-2.7 ppm: (2H, triplet), CH₂ group adjacent to the pyrrole ring. ~1.6-1.8 ppm: (2H, sextet), central CH₂ of the propyl group. ~0.9-1.0 ppm: (3H, triplet), terminal CH₃ of the propyl group. |

| ¹³C NMR | ~165-185 ppm: Carboxylic acid carbon (C=O).[8][9] ~120-140 ppm: Pyrrole ring carbons. ~15-35 ppm: Aliphatic carbons of the propyl group. |

| Infrared (IR) | ~2500-3300 cm⁻¹: Very broad band, O-H stretch of the carboxylic acid.[7][8] ~3200-3400 cm⁻¹: Broad band, N-H stretch. ~1710-1760 cm⁻¹: Strong, sharp peak, C=O stretch of the carboxylic acid.[8] |

| Mass Spectrometry | m/z 153.18: Molecular ion peak [M]⁺. m/z 108: Fragment corresponding to the loss of the carboxyl group (-COOH). |

Standard Experimental Protocols

To ensure the generation of high-quality, reliable data, standardized experimental protocols are indispensable. The following sections provide detailed, step-by-step methodologies for determining the key physicochemical properties discussed.

Determination of pKa via Potentiometric Titration

Principle: This method is a highly accurate and widely used technique for pKa determination.[10] It involves the gradual titration of the acidic compound with a strong base of known concentration. By monitoring the pH change, a titration curve is generated. According to the Henderson-Hasselbalch equation, the pH of the solution is equal to the pKa of the acid when exactly half of the acid has been neutralized (the half-equivalence point).[11][12]

Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) before starting the experiment.[13]

-

Sample Preparation: Accurately weigh approximately 15-20 mg of this compound and dissolve it in a suitable volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low. Place a magnetic stir bar in the beaker.

-

Titration Setup: Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution, ensuring the bulb does not contact the stir bar.

-

Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.1 mL).

-

Data Acquisition: After each addition of NaOH, allow the pH reading to stabilize (drift < 0.02 pH units per minute) and record both the volume of titrant added and the corresponding pH.[13]

-

Endpoint Determination: Continue the titration well past the equivalence point, which is identified by the steepest slope on the titration curve.

-

Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). Determine the volume at the equivalence point (Veq). The volume at the half-equivalence point is Veq/2. The pKa is the pH value on the curve that corresponds to this half-equivalence volume. For robust data, perform the titration in triplicate.[13]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Pyrrole-2-carboxylic acid | 634-97-9 [chemicalbook.com]

- 4. toku-e.com [toku-e.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 吡咯-2-羧酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. m.youtube.com [m.youtube.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. web.williams.edu [web.williams.edu]

- 12. pennwest.edu [pennwest.edu]

- 13. creative-bioarray.com [creative-bioarray.com]

Spectroscopic and Structural Elucidation of 5-propyl-1H-pyrrole-2-carboxylic acid: A Technical Guide

Introduction

The methodologies and interpretations presented herein are grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). By explaining the causal relationships between molecular structure and spectral output, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to confidently characterize similar novel compounds.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The structure of 5-propyl-1H-pyrrole-2-carboxylic acid is presented below, with atoms numbered according to IUPAC conventions to ensure clarity in the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with IUPAC numbering.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable solvent like DMSO-d₆ would exhibit characteristic signals for the pyrrole ring protons, the propyl chain protons, the N-H proton, and the carboxylic acid proton.

The interpretation of the spectrum is based on the analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. The introduction of the electron-donating propyl group at the C5 position is expected to cause a slight upfield shift (to lower ppm values) for the pyrrole ring protons compared to the parent pyrrole-2-carboxylic acid, due to increased electron density.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| NH | ~11.7 | Broad Singlet | - | 1H |

| C3-H | ~6.8 | Doublet of Doublets | J(H3,H4) ≈ 3.7, J(H3,NH) ≈ 2.6 | 1H |

| C4-H | ~6.1 | Doublet of Doublets | J(H4,H3) ≈ 3.7, J(H4,H5-CH₂) ≈ 1.0 | 1H |

| COOH | ~12.2 | Broad Singlet | - | 1H |

| C8-H ₂ | ~2.6 | Triplet | J(H8,H9) ≈ 7.5 | 2H |

| C9-H ₂ | ~1.6 | Sextet | J(H9,H8) ≈ 7.5, J(H9,H10) ≈ 7.4 | 2H |

| C10-H ₃ | ~0.9 | Triplet | J(H10,H9) ≈ 7.4 | 3H |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like N-H and COOH.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion and resolution.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

-

Use a pulse angle of 30-45 degrees to allow for faster repetition rates.

-

Set the relaxation delay (d1) to at least 1-2 seconds to ensure adequate relaxation of all protons.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Analyze the multiplicities and coupling constants to establish the connectivity of protons in the molecule.

-

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment of the carbon atoms. The presence of the electron-withdrawing carboxylic acid group will cause a downfield shift for the adjacent C2 and C5 carbons of the pyrrole ring. Conversely, the electron-donating propyl group will cause an upfield shift for the attached C5 and adjacent C4 carbons.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~125 |

| C3 | ~110 |

| C4 | ~108 |

| C5 | ~135 |

| C6 (COOH) | ~162 |

| C8 (CH₂) | ~28 |

| C9 (CH₂) | ~23 |

| C10 (CH₃) | ~14 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration of the sample may be required for ¹³C NMR due to its lower sensitivity.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer used for ¹H NMR.

-

Acquisition Parameters:

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the full observation of quaternary carbons (like C2, C5, and the carboxyl carbon).

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing, and referencing). The solvent peak is typically used for calibration (e.g., DMSO-d₆ at 39.52 ppm).

-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will show characteristic absorption bands for the O-H and N-H stretching vibrations, the C=O stretching of the carboxylic acid, and C-H stretching of the aromatic ring and the alkyl chain.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |

| N-H (Pyrrole) | ~3400 | Medium |

| C-H (Aromatic) | ~3100 | Medium |

| C-H (Aliphatic) | 2960 - 2850 | Strong |

| C=O (Carboxylic Acid) | 1700 - 1680 | Strong |

| C=C (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-N | 1350 - 1250 | Medium |

| C-O | 1300 - 1200 | Medium |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (C₈H₁₁NO₂ = 153.18 g/mol ). The fragmentation pattern will be influenced by the stability of the resulting fragments.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Utilize an appropriate ionization technique.

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds, often used with GC-MS. This technique typically leads to extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile and thermally labile compounds, commonly used with LC-MS. This method often results in a prominent molecular ion peak with less fragmentation.

-

-

Mass Analysis: The ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain structural information and confirm the presence of specific substructures.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation of this compound. By combining the predictive power of ¹H and ¹³C NMR, the functional group information from IR spectroscopy, and the molecular weight and fragmentation data from mass spectrometry, researchers can confidently confirm the identity and purity of this and other novel synthetic compounds. The detailed protocols and interpretative guidance are designed to be a valuable resource for scientists in the fields of chemical synthesis, drug discovery, and materials science, fostering a deeper understanding of the relationship between molecular structure and spectroscopic data.

References

- Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum. (n.d.).

-

PubChem. (n.d.). Pyrrole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

NIST. (n.d.). 1H-Pyrrole-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

Discovery, Synthesis, and Isolation of 5-Propyl-1H-pyrrole-2-carboxylic Acid: A Technical Whitepaper

Executive Summary & Pharmacological Relevance

In the landscape of modern medicinal chemistry and fragment-based drug discovery (FBDD), the pyrrole-2-carboxylic acid scaffold serves as a highly versatile bioisostere for benzoic, salicylic, and nicotinic acids. Specifically, 5-propyl-1H-pyrrole-2-carboxylic acid (CAS 1505069-69-1) has emerged as a critical building block[1].

The strategic addition of a propyl chain at the C5 position achieves two primary pharmacological objectives:

-

Steric Occupation: The linear alkyl chain effectively probes and occupies hydrophobic sub-pockets in target proteins (such as kinase hinge regions or GPCR allosteric sites).

-

Metabolic Shielding: Unsubstituted pyrroles are highly susceptible to oxidative metabolism at the α-carbon. The C5-propyl substitution sterically blocks this metabolic liability, significantly enhancing the half-life of derived therapeutics.

Mechanistic Chemistry: Overcoming Synthetic Bottlenecks

The primary challenge in the discovery and synthesis of 5-alkylpyrrole-2-carboxylic acids lies in regiocontrol. Direct electrophilic aromatic substitution (such as Friedel-Crafts acylation) on pyrrole-2-carboxylates is notoriously unselective. As demonstrated by Murakami et al., utilizing weak Lewis acids (e.g.,

To bypass this bottleneck, the most robust and self-validating synthetic route utilizes a Trichloroacetylation-Initiated Haloform Cleavage [3].

The Causality of the Reagent Choice:

Instead of standard acyl chlorides, trichloroacetyl chloride is utilized. This reagent is hyper-electrophilic, allowing the acylation of 2-propylpyrrole to proceed rapidly without the need for a Lewis acid catalyst. This eliminates the risk of acid-catalyzed pyrrole polymerization. Furthermore, the bulky

Figure 1: Trichloroacetylation and haloform cleavage workflow for this compound.

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines the step-by-step synthesis, designed to be a self-validating system where successful phase separations and precipitations act as intrinsic quality control checkpoints.

Protocol A: Regioselective Trichloroacetylation

-

Preparation: In a flame-dried, multi-neck round-bottom flask equipped with a pressure-equalizing dropping funnel and an argon inlet, dissolve 2-propylpyrrole (1.0 equiv) in anhydrous diethyl ether (0.5 M).

-

Causality: Diethyl ether is chosen as a non-polar, aprotic solvent to moderate the highly exothermic reaction while keeping the intermediates fully solvated.

-

-

Electrophilic Addition: Cool the vessel to 0 °C using an ice bath. Dropwise, add trichloroacetyl chloride (1.05 equiv) over 30 minutes.

-

Causality: The slow addition at 0 °C mitigates the exothermic nature of the reaction, preventing thermal degradation of the electron-rich pyrrole ring.

-

-

Reaction Maturation: Remove the ice bath and allow the reaction to stir at ambient temperature for 2 hours.

-

Quenching: Quench the reaction by slowly adding a saturated aqueous solution of potassium carbonate (

).-

Causality:

neutralizes the HCl byproduct generated during the substitution, preventing acid-catalyzed degradation of the newly formed 2-propyl-5-trichloroacetylpyrrole.

-

Protocol B: Haloform Cleavage

-

Hydrolysis: Concentrate the organic layer from Protocol A in vacuo. Dissolve the crude intermediate in a 10% w/v aqueous sodium hydroxide (NaOH) solution. Stir at 50 °C for 1 hour.

-

Causality: The hydroxide ion nucleophilically attacks the activated carbonyl, expelling the trichloromethyl anion. This anion rapidly abstracts a proton to form chloroform (

), rendering the cleavage irreversible and driving the reaction to 100% conversion[3].

-

Isolation and Purification Dynamics

The isolation of this compound relies on precise manipulation of its acid-base equilibrium.

-

Phase Separation: Cool the hydrolysis mixture to room temperature and wash the aqueous phase with diethyl ether (3 × 50 mL).

-

Causality: The ether wash selectively removes the chloroform byproduct and any unreacted organic impurities. The target molecule remains safely in the aqueous phase as the highly water-soluble sodium 5-propyl-1H-pyrrole-2-carboxylate salt.

-

-

Controlled Acidification (The Isolation Trigger): Transfer the aqueous layer to an Erlenmeyer flask. While stirring vigorously, add 3M HCl dropwise until the pH reaches exactly 3.0.

-

Causality: The

of pyrrole-2-carboxylic acids is approximately 4.4. Dropping the pH to 3.0 ensures complete protonation of the carboxylate salt. Because the neutral acid is highly lipophilic (

-

-

Filtration and Recrystallization: Collect the precipitate via vacuum filtration. Recrystallize from a minimal volume of hot aqueous ethanol to yield the pure product.

Figure 2: Downstream isolation and purification cascade utilizing pH-dependent precipitation.

Quantitative Data & Analytical Characterization

To ensure rigorous validation of the isolated compound, the following physicochemical parameters and theoretical diagnostic NMR shifts are provided as benchmarking standards.

Table 1: Physicochemical & Computational Data

| Parameter | Value | Pharmacological Relevance |

| Molecular Weight | 153.18 g/mol | Highly efficient low-molecular-weight fragment for FBDD[1]. |

| LogP | 1.66 | Optimal lipophilicity for passive membrane permeability[1]. |

| TPSA | 53.09 Ų | Excellent profile for oral bioavailability and cellular uptake[1]. |

| H-Bond Donors | 2 | Facilitates key interactions in target protein hinge regions[1]. |

| H-Bond Acceptors | 1 | Acts as a targeted, directional hydrogen bond acceptor[1]. |

Table 2: Diagnostic NMR Shifts (Theoretical Validation)

| Nucleus | Shift (ppm) | Multiplicity | Assignment |

| 1H | ~12.30 | br s | Carboxylic acid ( |

| 1H | ~11.50 | s | Pyrrole |

| 1H | ~6.65 | d ( | Pyrrole C3-H |

| 1H | ~5.85 | d ( | Pyrrole C4-H |

| 1H | ~2.55 | t ( | Propyl |

| 1H | ~1.55 | m | Propyl |

| 1H | ~0.90 | t ( | Propyl |

References

-

Title: The Friedel-Crafts Acylation of Ethyl Pyrrole-2-carboxylate. Scope, Limitations, and Application to Synthesis of 7-Substituted Indoles Source: Heterocycles (via ResearchGate) URL: [Link]

-

Title: 1H-Pyrrole-2-carboxylic acid, ethyl ester (2-Pyrrolyl trichloromethyl ketone) Source: Organic Syntheses URL: [Link]

Sources

Methodological & Application

Application Note: 5-Propyl-1H-pyrrole-2-carboxylic Acid in Bioactive Scaffold Synthesis

[2]

Executive Summary & Molecule Profile

This compound is a critical C5-substituted pyrrole intermediate.[2] Unlike simple pyrroles, the C2-carboxylic acid moiety serves as a "chemical handle" that can be either preserved (for amide couplings) or sacrificially removed (decarboxylation) to access unstable 2-alkylpyrroles in situ.[2]

Its primary value lies in two distinct drug discovery pathways:

-

Prodigiosin Analog Synthesis: It serves as the precursor to the "C-ring" of propyl-substituted prodigiosines, enabling structure-activity relationship (SAR) studies on alkyl chain length effects in bacterial membrane disruption.[2]

-

Antitubercular Carboxamides: It acts as the stable scaffold for synthesizing pyrrole-2-carboxamides, a class of potent MmpL3 inhibitors used against Mycobacterium tuberculosis.[2]

| Property | Data |

| CAS Number | 1505069-69-1 |

| Molecular Formula | C₈H₁₁NO₂ |

| Molecular Weight | 153.18 g/mol |

| Key Reactivity | Decarboxylation (Acid/Thermal), Amide Coupling, Electrophilic Aromatic Substitution |

| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen) to prevent autoxidation |

Strategic Reaction Pathways (Logic Map)

The following diagram illustrates the divergent synthetic utility of the molecule. The researcher must choose the pathway based on whether the C2-carbon is destined to be a linker (Amide) or a nucleophilic center (Prodigiosin/Iodide).[2]

Figure 1: Divergent synthetic pathways for this compound.[2]

Detailed Experimental Protocols

Protocol A: Synthesis of Propyl-Prodigiosin Analogs

Objective: To synthesize a prodigiosin analog featuring a propyl chain on the C-ring.

Mechanism: The acid is first decarboxylated to generate 2-propylpyrrole, which is nucleophilic at the

Reagents:

-

This compound (1.0 equiv)[2]

-

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) (1.0 equiv)[2]

-

HCl (4M in Dioxane) or 48% HBr[2]

-

Methanol (Anhydrous)[2]

Step-by-Step Methodology:

-

Decarboxylation (In Situ):

-

Dissolve this compound (153 mg, 1.0 mmol) in methanol (5 mL).

-

Note: While thermal decarboxylation is possible, acid-catalyzed decarboxylation is preferred here as it facilitates the subsequent condensation.

-

Add the MBC aldehyde (1.0 mmol) directly to this solution.[2]

-

-

Condensation:

-

Add 4M HCl in dioxane (0.5 mL) dropwise. The solution will immediately darken, turning a deep red/magenta color, characteristic of the prodigiosinium salt.

-

Stir the reaction mixture at room temperature for 4 hours. Monitor by TLC (the product is highly colored and easy to track).[2]

-

Critical Insight: The acidic environment catalyzes the loss of CO₂ from the starting material and the dehydration step of the condensation simultaneously.

-

-

Workup & Purification:

-

Concentrate the deep red solution under reduced pressure.

-

Dilute with chloroform and wash with saturated NaHCO₃ (to obtain the free base) or keep as the hydrochloride salt (more stable).[2]

-

Purify via flash column chromatography on silica gel (Eluent: 2-5% MeOH in CH₂Cl₂).[2]

-

Yield Expectation: 60-75% as a metallic green solid (salt form).[2]

-

Protocol B: Synthesis of MmpL3 Inhibitor Scaffolds (Amide Coupling)

Objective: To couple the carboxylic acid with an amine without decarboxylation, targeting MmpL3 inhibitors for tuberculosis research. Challenge: Preventing thermal decarboxylation during activation.

Reagents:

-

Target Amine (e.g., Adamantyl amine, Benzyl amine) (1.1 equiv)[2]

-

HATU (1.2 equiv)[2]

-

DIPEA (Diisopropylethylamine) (2.0 equiv)[2]

-

DMF (Dimethylformamide) (Dry)[2]

Step-by-Step Methodology:

-

Activation:

-

In a flame-dried flask under Argon, dissolve this compound (1.0 mmol) in dry DMF (3 mL).

-

Cool the solution to 0°C. Why? Lower temperature suppresses the spontaneous decarboxylation pathway.

-

Add DIPEA (2.0 mmol) followed by HATU (1.2 mmol). Stir at 0°C for 15 minutes to form the activated ester.

-

-

Coupling:

-

Add the amine (1.1 mmol) dropwise.[2]

-

Allow the reaction to warm to room temperature slowly and stir for 12-16 hours.

-

-

Workup:

Protocol C: Decarboxylative Iodination

Objective: To convert the carboxylic acid into an iodide (5-iodo-2-propylpyrrole), a precursor for Suzuki or Sonogashira couplings.[2]

Step-by-Step Methodology:

-

Dissolve this compound (1.0 mmol) in THF/Water (1:1).

-

Add NaHCO₃ (2.5 equiv) and stir until dissolved.

-

Add Iodine (I₂) (1.1 equiv) and KI (2.0 equiv) slowly.[2]

-

Heat the mixture to 40-50°C for 2 hours. The evolution of CO₂ gas indicates the reaction is proceeding.

-

Quench: Cool and add saturated sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (color changes from brown to colorless).

-

Extract with diethyl ether. Note: The iodinated pyrrole is unstable; use immediately in the next cross-coupling step.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Yield in Amide Coupling | Premature decarboxylation | Keep reaction at 0°C during activation; avoid strong heating.[2] |

| Product Decomposition (Prodigiosin) | Oxidation of pyrrole ring | Perform all steps under Argon; store final product in dark (light sensitive). |

| Incomplete Decarboxylation | Insufficient acidity | Increase acid concentration (e.g., use HBr instead of HCl) or heat to 60°C. |

References

-

Prodigiosin Biosynthesis & Analogues: Williamson, N. R., et al. (2006).[2] "The biosynthesis of the red antibiotic, prodigiosin, in Serratia: identification of a novel 2-methyl-3-n-amyl-pyrrole (MAP) condensing enzyme, PigC."[2] Molecular Microbiology.

-

Pyrrole-2-Carboxamides as TB Drugs: Li, W., et al. (2020).[2][3] "Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors." Journal of Medicinal Chemistry. [2]

-

Decarboxylation Mechanisms: Li, T., et al. (2009).[2] "Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid."[2][4] Journal of the American Chemical Society. [2]

-

General Pyrrole Synthesis (Paal-Knorr): Azizi, N., et al. (2009).[2] "Simple and Efficient Synthesis of Pyrroles in Water." Synlett. [2]

Sources

- 1. CAS#:19673-16-6 | 3a,4,5,6,7,8-Hexahydro-6-(phenylmethyl)pyrazolo[3,4-d]azepin-3(2H)-one | Chemsrc [m.chemsrc.com]

- 2. 5-methyl-1H-pyrrole-2-carboxylic acid | C6H7NO2 | CID 12909452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

"enzymatic synthesis of 5-propyl-1H-pyrrole-2-carboxylic acid derivatives"

Application Note: Enzymatic Synthesis of 5-Propyl-1H-pyrrole-2-carboxylic Acid Derivatives via prFMN-Dependent Biocatalytic Carboxylation

Executive Summary & Mechanistic Rationale

The synthesis of highly functionalized pyrrole-2-carboxylic acid derivatives, such as this compound, is traditionally achieved via harsh chemical methods (e.g., the Kolbe-Schmitt reaction) that require high temperatures, high pressures, and strong bases. These conditions often lead to unwanted polymerization or degradation of alkyl-substituted pyrroles.

Recent advancements in biocatalysis have unlocked the UbiD family of reversible (de)carboxylases as an elegant, regioselective alternative for ambient C-H activation and carboxylation[1]. Specifically, the enzyme PA0254 (HudA) from Pseudomonas aeruginosa has been identified as a highly effective biocatalyst for the interconversion of pyrroles and pyrrole-2-carboxylic acids[2].

Causality in Experimental Design:

-

The Cofactor Dependency: PA0254 is entirely dependent on a prenylated flavin mononucleotide (prFMN) cofactor to perform electrophilic aromatic substitution on the pyrrole ring[2]. Because standard E. coli expression strains do not naturally produce sufficient prFMN, co-expression with the flavin prenyltransferase UbiX is mandatory to yield the active holo-enzyme[2].

-

Thermodynamic Shifting: The inherent thermodynamics of UbiD enzymes strongly favor decarboxylation. To drive the reaction in reverse (carboxylation of 2-propyl-1H-pyrrole to this compound), Le Chatelier’s principle must be exploited. This is achieved by saturating the reaction with 1 M

and utilizing pressurized

Pathway Visualization

Fig 1. prFMN-dependent biocatalytic carboxylation workflow for pyrrole derivatives.

Experimental Protocols

Protocol A: Holo-Enzyme Preparation & Self-Validation

To ensure the enzyme is catalytically competent, the prFMN cofactor must be synthesized in vivo during expression.

-

Transformation: Co-transform E. coli BL21(DE3) with a dual-expression vector (e.g., pET28a) containing both the PA0254 gene (with an N-terminal His-tag) and the E. coli UbiX gene[2].

-

Expression: Grow cultures in LB medium at 37 °C until

reaches 0.6. Induce with 0.2 mM IPTG and lower the temperature to 18 °C for 16 hours. Reasoning: Low-temperature induction is critical to prevent the formation of inclusion bodies and allow time for UbiX to prenylate FMN and load it into PA0254. -

Purification: Lyse cells and purify via standard Ni-NTA immobilized metal affinity chromatography (IMAC). Elute with 250 mM imidazole.

-

Self-Validation (Cofactor Check): Analyze the purified enzyme via UV-Vis spectroscopy. A successful holo-enzyme preparation will display a distinct absorption profile characteristic of the prFMN cofactor. If the enzyme only shows a standard protein peak at 280 nm without flavin-associated shoulders, the UbiX co-expression failed, and the batch must be discarded[2].

Protocol B: Biocatalytic Carboxylation of 2-Propyl-1H-pyrrole

Because the equilibrium favors decarboxylation, precise control over the buffer pH and carbon source concentration is the most critical failure point in this workflow.

-

Buffer Preparation: Prepare a base buffer of 100 mM Potassium Phosphate (KPi), pH 6.0.

-

Bicarbonate Loading: Dissolve solid

directly into the buffer to a final concentration of 1 M.-

Critical Step: The addition of 1 M

will drastically spike the pH. You must manually adjust the final pH back down to 7.5 using concentrated

-

-

Substrate Addition: Add 2-propyl-1H-pyrrole to a final concentration of 50 mM. If solubility is an issue, pre-dissolve the substrate in DMSO (maximum 5% v/v final concentration).

-

Enzyme Addition: Initiate the reaction by adding purified Holo-PA0254 to a final concentration of 10–20 mg/mL.

-

Incubation: Incubate the reaction at 30 °C for 18–24 hours. For maximum yield, place the reaction vessel in a pressurized bioreactor under 1.5 MPa of

[2]. -

Self-Validation (Real-Time Monitoring): Extract a 10 µL aliquot, dilute in buffer, and measure via UV-Vis. The successful formation of the this compound product is indicated by the emergence and continuous growth of an absorption peak at ~255–265 nm over time, corresponding to the newly formed conjugated carboxylate

-system[2].

Protocol C: Product Isolation and HPLC Verification

-

Quenching: Centrifuge the reaction at 16,100 × g to remove precipitated protein[2].

-

Acidification: Carefully acidify the supernatant to pH 3.0 using 1 M HCl. Reasoning: This protonates the newly formed carboxylate group, neutralizing its charge and allowing it to partition into an organic solvent.

-

Extraction: Extract three times with equal volumes of ethyl acetate (EtOAc). Dry the organic layer over anhydrous

and concentrate in vacuo. -

HPLC Analysis: Resuspend a sample in 50% v/v

/Acetonitrile[2]. Run on a C18 reverse-phase column using a gradient of 0.1% TFA in water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Detect at 255 nm to quantify the this compound derivative against a standard curve.

Quantitative Data Presentation

The thermodynamic barrier of C-H carboxylation requires synergistic driving forces. Table 1 summarizes the expected relative conversion yields based on the applied carbon source and pressure parameters, derived from established PA0254 kinetics[2].

Table 1: Effect of Carbon Source and Pressure on Pyrrole Derivative Carboxylation Yield

| Reaction Condition | Carbon Source | Reactor Pressure | Relative Conversion (%) | Mechanistic Outcome |

| Ambient | 50 mM | Atmospheric | < 5% | Equilibrium heavily favors decarboxylation. |

| High Bicarbonate | 1 M | Atmospheric | ~25 - 30% | Le Chatelier's principle partially shifts equilibrium. |

| Pressurized | None | 1.5 MPa | ~20% | Increased dissolved |

| Synergistic (Optimal) | 1 M | 1.5 MPa | > 55% | Maximum thermodynamic push toward the carboxylic acid. |

Note: Further optimization of the substrate scope can be achieved by utilizing active site variants of PA0254, such as the N318C mutant, which structurally accommodates bulkier functional groups[1][3].

References

-

Payne, K.A.P., Marshall, S.A., Fisher, K., Rigby, S.E.J., Cliff, M.J., Spiess, R., Cannas, D.M., Larrosa, I., Hay, S., Leys, D. "Structure and Mechanism of Pseudomonas aeruginosa PA0254/HudA, a prFMN-Dependent Pyrrole-2-carboxylic Acid Decarboxylase Linked to Virulence." ACS Catalysis 11 (2021): 2865-2878. URL:[Link]

-

Finnigan, W., Thomas, A., Cromar, H., Gough, B., Snajdrova, R., Adams, J.P., Littlechild, J.A., Harmer, N.J. "Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation." Catalysts 12.5 (2022): 538. URL:[Link]

-

Leys, D. "PDB 7ABN: Structure of the reversible pyrrole-2-carboxylic acid decarboxylase PA0254/HudA." RCSB Protein Data Bank (2021). URL: [Link]

Sources

"high-performance liquid chromatography (HPLC) method for 5-propyl-1H-pyrrole-2-carboxylic acid"

Introduction & Scope

5-propyl-1H-pyrrole-2-carboxylic acid (CAS 1505069-69-1) is a substituted pyrrole derivative characterized by an amphoteric nature due to the presence of both a basic pyrrole nitrogen (though weakly basic) and an acidic carboxylic acid moiety. This compound often arises as a synthetic intermediate in the production of biologically active pyrrole-containing pharmaceuticals or as a degradation product of propyl-substituted pyrrolidine drugs (e.g., specific racetam analogues).

The analysis of this compound presents a unique chromatographic challenge:

-

Acidity: The carboxylic acid group (predicted pKa ~4.4–4.5) requires pH control to prevent peak tailing and ensure consistent retention.

-

Hydrophobicity: The 5-propyl chain adds significant non-polar character compared to the parent pyrrole-2-carboxylic acid, necessitating a method that balances retention with reasonable run times.

This application note details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed for the quantification and purity assessment of this compound.

Method Development Strategy (The "Why")

Column Selection: The C18 Foundation

While polar-embedded columns are often used for basic pyrroles, the 5-propyl substituent provides sufficient hydrophobicity for standard C18 (Octadecylsilane) chemistries. We utilize a high-surface-area, end-capped C18 column to minimize secondary silanol interactions which can cause peak tailing for the pyrrole ring.

Mobile Phase Engineering: pH Suppression

To achieve sharp peak shapes, we must operate at a pH below the pKa of the carboxylic acid (pKa ~4.5).

-

Choice: 0.1% Formic Acid (pH ~2.7) or 0.1% Phosphoric Acid (pH ~2.1).

-

Mechanism: At this pH, the carboxylic acid is fully protonated (

), increasing its hydrophobicity and retention on the C18 stationary phase while suppressing ionization that leads to peak broadening.

Detection: Chromophore Analysis

The pyrrole ring exhibits strong UV absorption. While simple pyrroles absorb near 210 nm, the conjugation with the carbonyl group at position 2 shifts the maximum (

-

Primary Wavelength: 260 nm (Specific for the conjugated pyrrole system).

-

Secondary Wavelength: 210 nm (Universal, high sensitivity but lower specificity).

Experimental Protocol

Reagents and Materials

-

Reference Standard: this compound (>98% purity).[1]

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm).

-

Additives: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%, HPLC Grade).

Instrumentation Setup

-

System: Agilent 1260 Infinity II / Waters Alliance e2695 or equivalent.

-

Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

-

Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Waters XBridge C18.

Chromatographic Conditions

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid (v/v) |

| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Volume | 10 µL |

| Detection | UV @ 260 nm (bw 4 nm, ref 360 nm) |

| Run Time | 20 Minutes |

Gradient Profile

The propyl group increases retention significantly compared to unsubstituted pyrrole-2-carboxylic acid. A gradient starting at moderate organic strength is recommended.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.00 | 90 | 10 | Equilibration |

| 2.00 | 90 | 10 | Isocratic Hold |

| 12.00 | 10 | 90 | Linear Gradient |

| 15.00 | 10 | 90 | Wash |

| 15.10 | 90 | 10 | Re-equilibration |

| 20.00 | 90 | 10 | End of Run |

Method Validation Logic

This protocol is designed to be self-validating. The following parameters should be verified during implementation:

System Suitability Testing (SST)

Before running samples, inject the Standard Solution (0.1 mg/mL) five times.

-

Retention Time Precision: RSD < 1.0%

-

Peak Area Precision: RSD < 1.0%

-

Tailing Factor (

): 0.9 < -

Theoretical Plates (

): > 5,000.

Linearity & Range

Prepare a 5-point calibration curve ranging from 10 µg/mL to 200 µg/mL in Methanol/Water (50:50).

-

Acceptance Criteria:

.

Sample Preparation Workflow

-

Weigh: 10 mg of sample.

-

Dissolve: Add 10 mL of Methanol (Stock A: 1 mg/mL). Sonicate for 5 mins.

-

Dilute: Transfer 1 mL of Stock A to a 10 mL flask. Dilute to volume with Mobile Phase A (Working Std: 0.1 mg/mL).

-

Filter: 0.22 µm PTFE syringe filter into HPLC vial.

Visual Workflow & Logic

The following diagram illustrates the decision-making process for analyzing pyrrole-2-carboxylic acid derivatives, ensuring the correct mobile phase selection based on analyte chemistry.

Caption: Logical workflow for method parameter selection based on the physicochemical properties of this compound.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Peak Tailing | Secondary silanol interactions or high pH. | Lower pH to 2.1 (use Phosphoric acid). Use a highly end-capped column. |

| Split Peak | Sample solvent too strong. | Dissolve sample in Mobile Phase A/B (50:50) instead of pure Methanol. |

| Low Sensitivity | Incorrect wavelength. | Run a DAD scan (200-400 nm) to determine the exact |

| Retention Drift | Column equilibration issues. | Ensure at least 10 column volumes of equilibration time between gradient runs. |

References

-

PubChem. (n.d.). Pyrrole-2-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

-

SIELC Technologies. (n.d.). Separation of N-Methylpyrrole-2-carboxylic acid on Newcrom R1 HPLC column. Retrieved October 26, 2023, from [Link]

-

Dreisbach, J. H., & Veca, A. (1986). Rapid method for the analysis of urinary pyrrole-2-carboxylic acid using reversed-phase high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 382, 280-283. [Link]

Sources

"use of 5-propyl-1H-pyrrole-2-carboxylic acid in polymer chemistry"

An in-depth guide to the utilization of 5-propyl-1H-pyrrole-2-carboxylic acid in the field of polymer chemistry has been developed for researchers, scientists, and professionals in drug development. This resource provides detailed application notes and protocols, emphasizing the synthesis of functional polymers and their potential applications.

Introduction: A Versatile Building Block for Advanced Polymers

This compound is a substituted pyrrole monomer that holds significant promise for the development of advanced functional polymers. The presence of both a polymerizable pyrrole ring and a reactive carboxylic acid group on the same molecule allows for the creation of polymers with tailored properties. The propyl group at the 5-position is expected to enhance the solubility of the resulting polymer in organic solvents, a common challenge with unsubstituted polypyrrole.

The carboxylic acid functionality opens up a wide range of possibilities for post-polymerization modification, including the covalent attachment of biomolecules, drugs, or other functional moieties.[1][2] This makes polymers derived from this monomer particularly attractive for applications in drug delivery, tissue engineering, and biosensing.[1][3][4]

Properties of this compound

A summary of the key properties of the monomer is provided in the table below. Understanding these properties is crucial for designing and optimizing polymerization reactions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [5] |

| Molecular Weight | 153.18 g/mol | [5] |

| Appearance | White to off-white crystalline powder | Inferred from similar compounds |

| Solubility | Soluble in many organic solvents | Inferred from structure |

Polymerization of this compound

Polymers of this compound can be synthesized via two primary methods: chemical oxidative polymerization and electrochemical polymerization.[][7] The choice of method will depend on the desired form of the polymer (e.g., powder, film) and the specific application.

Chemical Oxidative Polymerization

This method is suitable for producing larger quantities of the polymer in powder form. The polymerization is initiated by a chemical oxidant, which removes an electron from the pyrrole monomer to form a radical cation. These radical cations then couple to form the polymer chain.

Protocol: Chemical Oxidative Polymerization of this compound

Materials:

-

This compound

-

Anhydrous ferric chloride (FeCl₃) or ammonium persulfate ((NH₄)₂S₂O₈)

-

Anhydrous chloroform or acetonitrile

-

Methanol

-

Deionized water

-

Argon or nitrogen gas

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Monomer Solution Preparation: In a round-bottom flask, dissolve this compound (1.0 g, 6.53 mmol) in anhydrous chloroform (50 mL) under an inert atmosphere (argon or nitrogen). Stir the solution until the monomer is completely dissolved.

-

Oxidant Solution Preparation: In a separate flask, dissolve anhydrous ferric chloride (2.12 g, 13.06 mmol) in anhydrous chloroform (50 mL).

-

Polymerization: Slowly add the ferric chloride solution to the monomer solution dropwise over a period of 30 minutes with vigorous stirring at room temperature. The reaction mixture will gradually darken, and a black precipitate of the polymer will form.[8]

-

Reaction Time: Allow the reaction to proceed for 24 hours at room temperature to ensure complete polymerization.

-

Polymer Isolation: After 24 hours, stop the reaction by adding 100 mL of methanol to the reaction mixture. Filter the black precipitate using a Buchner funnel.

-

Washing: Wash the collected polymer powder extensively with methanol to remove any unreacted monomer, oxidant, and oligomers. Continue washing until the filtrate becomes colorless.

-

Drying: Dry the polymer powder in a vacuum oven at 60°C for 24 hours.

-

Characterization: The resulting poly(this compound) can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the carboxylic acid groups and the polypyrrole backbone.[8][9]

Electrochemical Polymerization

Electrochemical polymerization is an excellent method for producing thin, uniform polymer films directly onto an electrode surface.[10][11] This is particularly useful for applications in sensors, electrochromic devices, and biomedical coatings.[1][2][3] The thickness and properties of the film can be precisely controlled by adjusting the electrochemical parameters.[1]

Protocol: Electrochemical Polymerization of this compound

Materials:

-

This compound

-

Acetonitrile (anhydrous)

-

Lithium perchlorate (LiClO₄) or tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte

-

Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

-

Electrochemical cell

-

Potentiostat/Galvanostat

Procedure:

-

Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., LiClO₄) in anhydrous acetonitrile.

-

Monomer Solution: Add this compound to the electrolyte solution to a final concentration of 0.1 M. Sonicate the solution for 10-15 minutes to ensure the monomer is fully dissolved.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the working electrode, counter electrode, and reference electrode immersed in the monomer solution.

-

Electropolymerization: The polymer film can be deposited on the working electrode using either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

-

Potentiostatic Method: Apply a constant potential (e.g., +1.0 V vs. Ag/AgCl) to the working electrode. The film thickness is controlled by the duration of the deposition.

-

Potentiodynamic Method: Cycle the potential between a lower limit (e.g., -0.5 V) and an upper limit (e.g., +1.2 V) at a scan rate of 50 mV/s for a set number of cycles. The film grows with each cycle.

-

-

Film Rinsing: After deposition, gently rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.

-

Drying: Dry the film under a stream of nitrogen or in a vacuum desiccator.

-

Characterization: The polymer film can be characterized by cyclic voltammetry to assess its electrochemical properties, and by techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) to study its morphology.[12]

Post-Polymerization Modification

The carboxylic acid groups on the poly(this compound) backbone are readily available for covalent modification using standard carbodiimide coupling chemistry.[1] This allows for the attachment of a wide variety of molecules, such as peptides, proteins, and drugs, to tailor the polymer for specific applications.

Caption: Workflow for the functionalization of the polymer.

Protocol: Covalent Immobilization of a Peptide (e.g., RGD)

Materials:

-

Poly(this compound) coated substrate

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

RGD peptide (or other amine-containing molecule)

-

Ethanolamine

Procedure:

-

Activation of Carboxylic Acid Groups: Immerse the polymer-coated substrate in a freshly prepared solution of EDC (0.4 M) and NHS (0.1 M) in PBS for 1 hour at room temperature. This will activate the carboxylic acid groups to form NHS-esters.

-

Rinsing: Rinse the substrate with PBS to remove excess EDC and NHS.

-

Peptide Coupling: Immediately immerse the activated substrate in a solution of the RGD peptide (1 mg/mL) in PBS and incubate for 2-4 hours at room temperature or overnight at 4°C.

-

Blocking: To quench any unreacted NHS-esters, immerse the substrate in a 1 M ethanolamine solution (pH 8.5) for 30 minutes.

-

Final Rinsing: Rinse the functionalized substrate thoroughly with PBS and deionized water.

-

Drying: Dry the substrate under a stream of nitrogen.

-

Verification: The successful immobilization of the peptide can be confirmed using techniques such as X-ray photoelectron spectroscopy (XPS) or fluorescence microscopy if a fluorescently labeled peptide is used.[1][2]

Potential Applications

The unique combination of a conductive polypyrrole backbone, enhanced solubility due to the propyl group, and the versatile functionality of the carboxylic acid group makes poly(this compound) a highly promising material for a range of applications:

-

Biosensors: The polymer can serve as an excellent matrix for the immobilization of enzymes or antibodies for the detection of specific analytes.[3][4][10] The conductivity of the polymer can be used for electrochemical signal transduction.

-

Drug Delivery: The carboxylic acid groups can be used to attach drugs, which can then be released in a controlled manner through changes in pH or electrical stimulation.

-

Tissue Engineering: When functionalized with cell-adhesive peptides like RGD, the polymer can be used as a bioactive scaffold to promote cell adhesion, proliferation, and differentiation.[1][2] The electrical conductivity of the material may also be beneficial for stimulating certain cell types, such as neurons or muscle cells.

-

Anti-corrosion Coatings: The conductive nature of polypyrrole can provide cathodic protection to underlying metals, and the functional groups can be used to enhance adhesion to the substrate.

Conclusion

This compound is a valuable monomer for the synthesis of functional conductive polymers. The protocols provided herein for chemical and electrochemical polymerization, as well as post-polymerization modification, offer a solid foundation for researchers to explore the potential of this versatile material in a variety of applications, from biomedical devices to advanced coatings. The ability to tailor the properties of the resulting polymer through both the choice of polymerization method and subsequent functionalization makes it an exciting platform for materials innovation.

References

-

Curulli, A., & Palleschi, G. (n.d.). Electropolymerization of pyrrole‐2‐carboxylic acid and 4,4′‐dihydroxybenzophenone on platinum electrodes. Applications to assemble novel glucose sensors. Scilit. Retrieved from [Link]

-

(n.d.). Electropolymerization of carboxylic acid functionalized pyrrole into hybrid zirconium–silicon oxopolymer sol–gel coatings. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

-

Barrios, E. J. M. (1996). Synthesis and electrochemistry of pyrrole derivatives. University of Southampton. Retrieved from [Link]

-

(2021, January 7). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. PMC. Retrieved from [Link]

-

(n.d.). Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion. PMC. Retrieved from [Link]

-

(n.d.). Evaluation of poly(pyrrole-2-carboxylic acid) particles synthesized by enzymatic catalysis. Vilnius University. Retrieved from [Link]

-

(2020, March 20). Synthesis and Application of Polypyrrole-2-Carboxylic Acid in Glucose Biosensors. Vilniaus universitetas. Retrieved from [Link]

-

(n.d.). Synthesis and Characterization of Polypyrrole Synthesized via Different Routes. IJERT. Retrieved from [Link]

-

(n.d.). Synthesis of Polypyrrole and Their Application. IOSR Journal. Retrieved from [Link]

-

Ramanavičius, S., & Ramanavicius, A. (n.d.). Formation of poly-(pyrrole-2-carboxylic acid), followed by the activation of carboxylic groups and covalent immobilization of glucose oxidase (GOx). ResearchGate. Retrieved from [Link]

-

(2006, June 15). Carboxylic acid-functionalized conductive polypyrrole as a bioactive platform for cell adhesion. PubMed. Retrieved from [Link]

-

(2024, August 6). Polypyrrole Derivatives: Preparation, Properties and Application. MDPI. Retrieved from [Link]

-

(2019, July 26). A Short Report on the Polymerization of Pyrrole and Its Copolymers by Sonochemical Synthesis of Fluorescent Carbon Dots. MDPI. Retrieved from [Link]

-

(n.d.). Pyrrole synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

(n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. Retrieved from [Link]

-

(n.d.). 1H-Pyrrole-2-carboxylic acid. PMC. Retrieved from [Link]

-

(2009, July 15). Functionalized polypyrrole film: synthesis, characterization, and potential applications in chemical and biological sensors. PubMed. Retrieved from [Link]

-

(n.d.). Carboxy-Endcapped Conductive Polypyrrole: Biomimetic Conducting Polymer for Cell Scaffolds and Electrodes. SciSpace. Retrieved from [Link]

-

(2023, January 27). Moisture Property and Thermal Behavior of Two Novel Synthesized Polyol Pyrrole Esters in Tobacco. ACS Omega (ACS Publications). Retrieved from [Link]